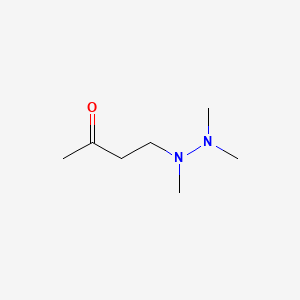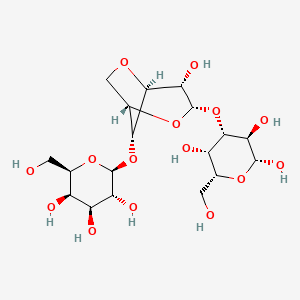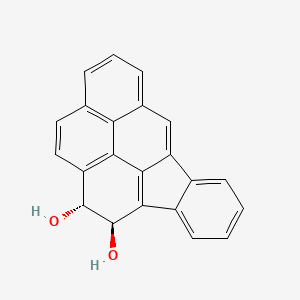
trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2,3-cd)pyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2-cd)pyrene: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a compound of significant interest due to its unique chemical structure and potential applications in various fields of scientific research. The compound is characterized by its complex molecular structure, which includes multiple aromatic rings and hydroxyl groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2-cd)pyrene typically involves the hydrogenation of indeno(1,2-cd)pyrene. The reaction is carried out under controlled conditions using a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods: While specific industrial production methods for trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2-cd)pyrene are not well-documented, the general approach involves large-scale hydrogenation processes. These processes are conducted in industrial reactors equipped with advanced control systems to ensure consistent product quality and safety.
化学反应分析
Types of Reactions: trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2-cd)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, leading to the formation of fully saturated hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are used under controlled conditions.
Major Products:
Oxidation: Formation of quinones and other oxygenated derivatives.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of nitro and halogenated derivatives.
科学研究应用
trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2-cd)pyrene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and DNA.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
作用机制
The mechanism of action of trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2-cd)pyrene involves its interaction with biological macromolecules. The compound can intercalate into DNA, leading to potential mutagenic and carcinogenic effects. It also interacts with enzymes involved in metabolic pathways, influencing their activity and leading to various biological outcomes.
相似化合物的比较
Indeno(1,2,3-cd)pyrene: A parent compound with similar structural features but lacking the hydroxyl groups.
Benzo(a)pyrene: Another PAH with a similar aromatic ring structure but different functional groups.
Chrysene: A PAH with a similar number of aromatic rings but different ring fusion patterns.
Uniqueness: trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2-cd)pyrene is unique due to the presence of hydroxyl groups, which influence its chemical reactivity and biological activity. These functional groups make it a valuable compound for studying the effects of hydroxylation on PAHs and their interactions with biological systems.
属性
CAS 编号 |
99520-57-7 |
|---|---|
分子式 |
C22H14O2 |
分子量 |
310.3 g/mol |
IUPAC 名称 |
(9R,10R)-hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),11(20),12,14(19),15,17-decaene-9,10-diol |
InChI |
InChI=1S/C22H14O2/c23-21-15-9-8-11-4-3-5-12-10-16-13-6-1-2-7-14(13)20(22(21)24)19(16)18(15)17(11)12/h1-10,21-24H/t21-,22-/m1/s1 |
InChI 键 |
ZAYJHYHOTQVNOB-FGZHOGPDSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C3=CC4=CC=CC5=C4C6=C(C=C5)[C@H]([C@@H](C2=C36)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC4=CC=CC5=C4C6=C(C=C5)C(C(C2=C36)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


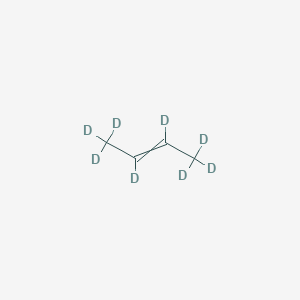
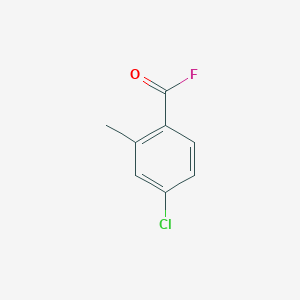
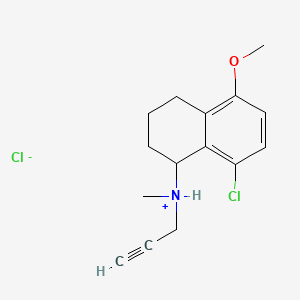
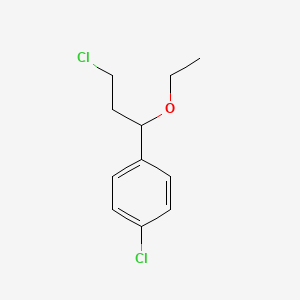
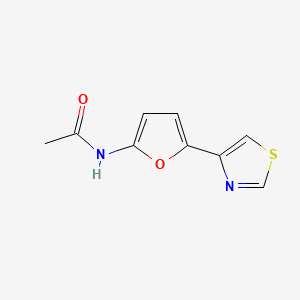
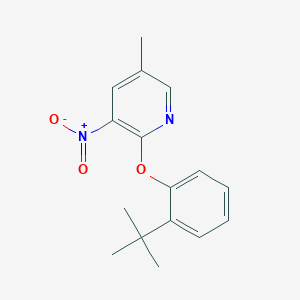
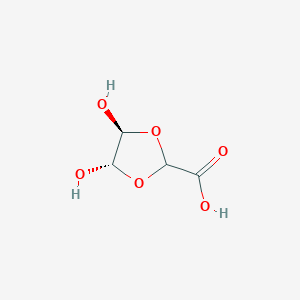
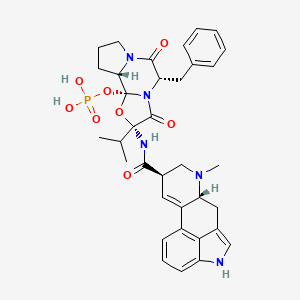

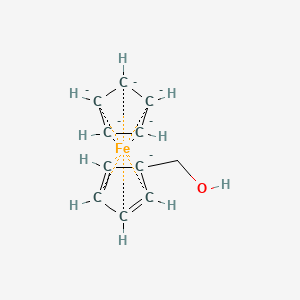
![[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride](/img/structure/B13785343.png)

